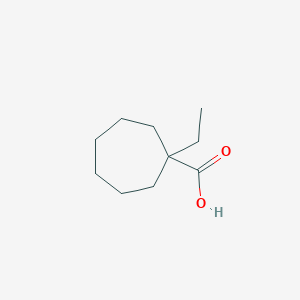
1-Ethylcycloheptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylcycloheptane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2. It is a carboxylic acid derivative characterized by a seven-membered cycloheptane ring with an ethyl group and a carboxyl group attached to the same carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylcycloheptane-1-carboxylic acid can be synthesized through several methods:
Oxidation of Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H+ or OH-).
Grignard Reagents: Reaction of Grignard reagents with carbon dioxide forms salts of carboxylic acids, which upon acidification yield the corresponding carboxylic acids.
Industrial Production Methods: Industrial production of carboxylic acids, including this compound, often involves large-scale oxidation processes or hydrolysis reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Ethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert it to alcohols.
Substitution: It can undergo nucleophilic acyl substitution reactions, forming esters, amides, and acid chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3/THF).
Substitution Reagents: Thionyl chloride (SOCl2) for forming acid chlorides.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Acid Chlorides: Formed by reaction with thionyl chloride.
Applications De Recherche Scientifique
1-Ethylcycloheptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Potential use in studying metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-ethylcycloheptane-1-carboxylic acid involves its interaction with molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The carboxyl group can form hydrogen bonds and ionic interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1-Ethylcycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
Cycloheptanecarboxylic Acid: Lacks the ethyl group, making it less sterically hindered.
1-Methylcycloheptane-1-carboxylic Acid: Has a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Cyclohexanecarboxylic Acid: Contains a six-membered ring, leading to different reactivity and stability.
Uniqueness: The presence of the ethyl group in this compound introduces steric effects that can influence its reactivity and interactions with other molecules, making it unique compared to its analogs .
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-ethylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-2-10(9(11)12)7-5-3-4-6-8-10/h2-8H2,1H3,(H,11,12) |
Clé InChI |
OEWCRHJFTRBYNG-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





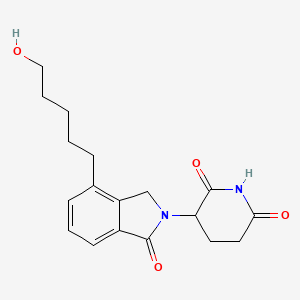
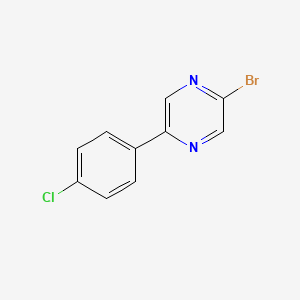
![5-[2-(Cyclopropylamino)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300033.png)

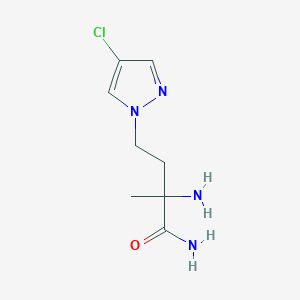
![2H,3H-furo[2,3-c]pyridin-5-amine](/img/structure/B15300062.png)
![2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide](/img/structure/B15300069.png)
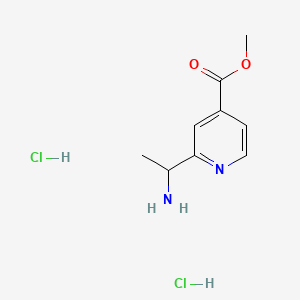
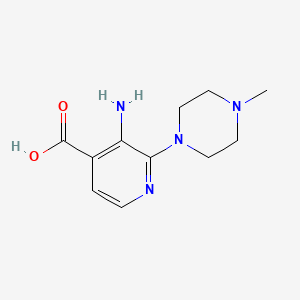

![Ethyl 3-(6-chloropyridin-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15300109.png)
